molecular formula C14H22O2 B12654838 Methyl octahydro-5,5-dimethyl-2-naphthoate CAS No. 93840-16-5

Methyl octahydro-5,5-dimethyl-2-naphthoate

Cat. No.: B12654838
CAS No.: 93840-16-5
M. Wt: 222.32 g/mol
InChI Key: BBLPOKYPRGVQJI-UHFFFAOYSA-N
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Description

Methyl octahydro-8,8-dimethyl-2-naphthoate (IUPAC: methyl 8,8-dimethyl-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalene-2-carboxylate) is a bicyclic ester with the molecular formula C₁₄H₂₄O₂ and a molecular weight of 224.34 g/mol . Key properties include:

  • XLogP3-AA: 4.2 (indicating high lipophilicity).
  • Topological Polar Surface Area (TPSA): 26.3 Ų (low polarity).
  • Hydrogen Bond Acceptors: 2.
  • Rotatable Bonds: 2.

This compound is canonicalized (InChIKey: RMMKMJKKPAEWNV-UHFFFAOYSA-N) and is structurally characterized by a fully saturated naphthalene core with methyl groups at the 8,8-positions and a carboxylate ester at position 2 .

Properties

CAS No.

93840-16-5

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

methyl 5,5-dimethyl-2,3,4,4a,6,7-hexahydro-1H-naphthalene-2-carboxylate

InChI

InChI=1S/C14H22O2/c1-14(2)8-4-5-10-9-11(13(15)16-3)6-7-12(10)14/h5,11-12H,4,6-9H2,1-3H3

InChI Key

BBLPOKYPRGVQJI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC=C2C1CCC(C2)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl octahydro-5,5-dimethyl-2-naphthoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

5,5-dimethyl-1,2,3,4,4a,5,6,7-octahydro-2-naphthalenecarboxylic acid+methanolacid catalystmethyl octahydro-5,5-dimethyl-2-naphthoate+water\text{5,5-dimethyl-1,2,3,4,4a,5,6,7-octahydro-2-naphthalenecarboxylic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 5,5-dimethyl-1,2,3,4,4a,5,6,7-octahydro-2-naphthalenecarboxylic acid+methanolacid catalyst​methyl octahydro-5,5-dimethyl-2-naphthoate+water

The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl octahydro-5,5-dimethyl-2-naphthoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C14H22O2
Structural Information : The compound features a naphthalene backbone with two methyl groups and an ester functional group, which influences its reactivity and solubility characteristics .

Medicinal Chemistry Applications

This compound has garnered attention in medicinal chemistry for its potential therapeutic properties.

Potential Drug Development

  • Antimicrobial Activity : Research indicates that compounds similar to this compound may exhibit antimicrobial properties. Studies have shown that derivatives of naphthalene compounds can inhibit bacterial growth, suggesting a potential role in developing new antibiotics .
  • Anti-inflammatory Properties : Some derivatives have been investigated for their anti-inflammatory effects, which could lead to new treatments for conditions like arthritis .

Case Study: Antimicrobial Activity

A study conducted by researchers at the National Institutes of Health tested various naphthalene derivatives against common pathogens. The results indicated that certain derivatives of this compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli .

Environmental Applications

The compound's structure allows it to participate in various environmental processes.

Biodegradation Studies

Research has shown that this compound can be metabolized by specific bacterial strains, contributing to bioremediation efforts in contaminated environments.

Table 1: Biodegradation Pathways

Bacterial StrainSubstrate UsedProduct Formation
Sphingomonas paucimobilisThis compound2-Naphthoic acid derivatives
Rhodococcus sp.This compoundAromatic ring cleavage products

This table summarizes findings from studies indicating how specific bacteria utilize this compound as a carbon source, leading to the formation of less harmful metabolites .

Industrial Applications

In industrial contexts, this compound serves as a valuable intermediate in the synthesis of various chemicals.

Solvent and Additive Uses

The compound is used as a solvent in chemical reactions and as an additive in formulations due to its favorable solubility properties. Its ability to dissolve both polar and non-polar substances makes it versatile for various applications .

Mechanism of Action

The mechanism of action of methyl octahydro-5,5-dimethyl-2-naphthoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Methyl Naphthoates

Table 1: Key Properties of Methyl Naphthoate Derivatives
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) XLogP3-AA TPSA (Ų) Key Applications/Notes References
Methyl 8,8-dimethyl-2-naphthoate C₁₄H₂₄O₂ 8,8-dimethyl 224.34 4.2 26.3 Synthetic intermediate, fragrance?
Methyl 1-bromo-2-naphthoate C₁₃H₁₁BrO₂ 1-bromo ~271.13* N/A 26.3 Ligand, pharmaceutical intermediate (e.g., adapalene)
Methyl 5-amino-2-naphthoate C₁₂H₁₁NO₂ 5-amino 201.23 N/A 52.3 Drug development, dyes

*Calculated based on formula.

Key Observations :

  • Lipophilicity: Methyl 8,8-dimethyl-2-naphthoate exhibits higher lipophilicity (XLogP3-AA = 4.2) compared to polar derivatives like Methyl 5-amino-2-naphthoate (TPSA = 52.3 Ų), which is more water-soluble due to the amino group .
  • Substituent Effects: Bromine at position 1 (Methyl 1-bromo-2-naphthoate) increases molecular weight and reactivity, making it suitable for cross-coupling reactions in catalysis .

Terpenoid Methyl Esters

Methyl esters of diterpenes, such as sandaracopimaric acid methyl ester (C₂₁H₃₂O₂) and communic acid methyl ester (C₂₁H₃₂O₂), share ester functional groups but differ in their polycyclic structures . These compounds are larger (MW ~316–332 g/mol) and are often associated with antimicrobial or anti-inflammatory activities, unlike the simpler bicyclic structure of Methyl 8,8-dimethyl-2-naphthoate .

Pharmaceutical Derivatives: Tiamulin Fumarate

Tiamulin Fumarate (C₂₈H₄₇NO₄S·C₄H₄O₄, MW 609.82 g/mol) is a complex octahydro derivative with a fused cyclopentacyclooctenone core and a fumarate counterion . Unlike Methyl 8,8-dimethyl-2-naphthoate, it contains multiple hydroxyl groups, a vinyl substituent, and a sulfur-containing side chain, contributing to its use as a veterinary antibiotic .

Neopterin Derivatives

This contrasts with the apolar methyl 8,8-dimethyl-2-naphthoate, which lacks functional groups for direct biological signaling .

Biological Activity

Methyl octahydro-5,5-dimethyl-2-naphthoate is an organic compound classified as an ester, derived from octahydro-5,5-dimethyl-2-naphthoic acid. Its molecular formula is C14H22O2, with a molecular weight of 222.32 g/mol. The compound's unique bicyclic structure contributes to its diverse biological activities, which are of significant interest in medicinal chemistry and environmental studies.

Chemical Structure and Properties

The structural characteristics of this compound include a partially saturated naphthalene ring system that influences its reactivity and potential applications. The compound can undergo hydrolysis to yield naphthoic acid derivatives, which are involved in various biochemical pathways.

Key Structural Features:

  • Bicyclic Structure: Contributes to unique reactivity.
  • Ester Group: Facilitates interactions with molecular targets.

The biological activity of this compound is primarily mediated through its hydrolysis and subsequent metabolic transformations. Under physiological conditions, the ester group can be hydrolyzed to release naphthoic acid derivatives, which may interact with various biological targets.

Metabolic Pathways:

  • Hydrolysis leads to naphthoic acid derivatives.
  • Potential involvement in bioremediation through anaerobic degradation pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties: Preliminary studies suggest it may possess antimicrobial effects against certain bacteria and fungi.
  • Bioremediation Potential: Its metabolic products can participate in anaerobic degradation processes, making it relevant for environmental applications .
  • Medicinal Chemistry Applications: The compound's derivatives may have implications in drug development due to their interactions with biological systems.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique attributes of this compound compared to related compounds:

Compound NameStructural FeaturesUnique Attributes
Methyl octahydro-5,5-dimethyl-1-naphthoateSimilar bicyclic structure but different saturationDifferent reactivity due to position of ester group
Octahydro-5,5-dimethyl-1-naphthoic acidParent acid without methyl esterDirect precursor for the methyl ester
Octahydro-5,5-dimethyl-1-naphtholAlcohol derivative of the corresponding acidExhibits different solubility and reactivity

Case Studies and Research Findings

Recent studies have explored the anaerobic degradation pathways involving naphthalene derivatives, including this compound:

  • Anaerobic Degradation Studies: Research has shown that under anaerobic conditions, the compound can be transformed into various metabolites such as naphthyl-succinic acids through specific enzymatic pathways .
    • Key Findings:
      • Activation by fumarate addition.
      • Identification of metabolites like naphthyl-2-methyl-succinic acid.
  • Environmental Impact: The compound's potential role in bioremediation has been highlighted by its ability to degrade in sulfate-reducing environments, indicating its utility in treating contaminated sites .

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